N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a hydroxyl group, a tetrahydropyran ring, a thiophene ring, and a cyclopentanecarboxamide moiety
Scientific Research Applications
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Materials Science: The unique combination of functional groups in this compound makes it a potential candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. One possible synthetic route is as follows:
Formation of the Tetrahydropyran Ring: The synthesis begins with the formation of the tetrahydropyran ring through an acid-catalyzed cyclization of a suitable diol precursor.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective oxidation of the tetrahydropyran ring using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a suitable halide precursor.
Formation of the Cyclopentanecarboxamide Moiety: The cyclopentanecarboxamide moiety is introduced through an amide coupling reaction using a cyclopentanecarboxylic acid derivative and an amine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as Jones reagent or Swern oxidation.
Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Jones reagent, Swern oxidation
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid, halogens
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of substituted thiophene derivatives
Mechanism of Action
The mechanism of action of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(furan-2-yl)cyclopentanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(benzofuran-2-yl)cyclopentanecarboxamide: Similar structure but with a benzofuran ring instead of a thiophene ring.
Uniqueness
The uniqueness of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide lies in its combination of a thiophene ring with a tetrahydropyran ring and a cyclopentanecarboxamide moiety. This specific arrangement of functional groups provides distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c18-14(17-12-15(19)7-9-20-10-8-15)16(5-1-2-6-16)13-4-3-11-21-13/h3-4,11,19H,1-2,5-10,12H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEHXAIJDXAEBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CCOCC3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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